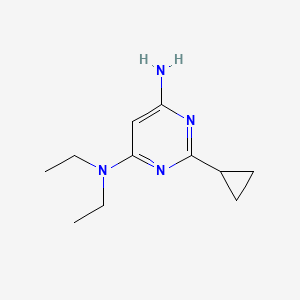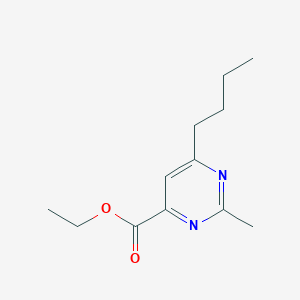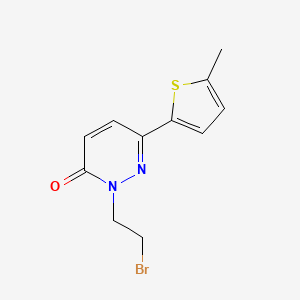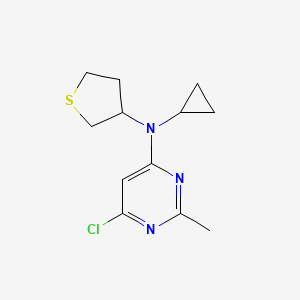
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine
Übersicht
Beschreibung
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine, also known as CDPDA, is a compound that has recently been studied for its potential applications in scientific research. CDPDA is a cyclic diamine composed of a cyclopropyl group linked to two pyrimidine rings and two ethyl groups. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. CDPDA has been studied for its potential applications in various fields of science, including medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine has recently been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-chloro-2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine, which has been studied for its potential applications in medicine and pharmacology. 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine has also been used as a catalyst in the synthesis of cyclic peptides, which have potential applications in biochemistry and medicine. Additionally, 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine has been used to synthesize various polymers, which have potential applications in materials science.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is not well-understood. However, it is believed that the cyclopropyl group of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. Additionally, the two ethyl groups of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine can act as hydrogen bond acceptors, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine are not well-understood. However, it has been suggested that 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine has been shown to have antiproliferative activity against certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is insoluble in water, which makes it ideal for use in organic solvents. However, 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is not very stable and can degrade over time. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine. One potential direction is to further investigate its potential applications in medicine and pharmacology. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to identify new ways to synthesize 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine and to improve its stability. Finally, further research could be conducted to explore the potential applications of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine in materials science and other fields.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N,4-N-diethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-15(4-2)10-7-9(12)13-11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXKHBQKNQCAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1493027.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1493028.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)
![6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493033.png)
![7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493034.png)
![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1493040.png)





